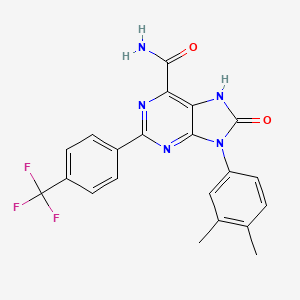

2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)-N-(4-methylphenyl)acetamide" is a derivative of 2-morpholinoacetamide, which is a class of compounds that have been studied for their potential use as antifungal agents. These derivatives have shown activity against Candida species and other fungi, such as Aspergillus species, molds, and dermatophytes . The introduction of substituents on the morpholine and pyrimidine moieties can significantly affect the biological activity and stability of these compounds.

Synthesis Analysis

The synthesis of related 2-morpholinoacetamide derivatives typically involves the condensation of chloroacetamides with morpholine in the presence of a base like anhydrous potassium carbonate . The process is characterized by various steps, including chloroacetylation and cyclization, to achieve the desired structure. The overall yield of such syntheses can vary, as demonstrated in a related synthesis of a morpholine derivative with an overall yield of 36% .

Molecular Structure Analysis

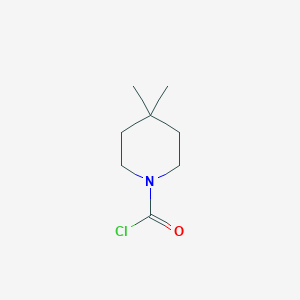

The molecular structure of 2-morpholinoacetamide derivatives is characterized by the presence of a morpholine ring and a pyrimidine moiety. The conformation of these molecules is often folded about the methylene carbon atom of the acetamide bridge. This folding is stabilized by intramolecular hydrogen bonding, as seen in the crystal structures of related compounds . The orientation of the pyrimidine ring relative to the phenyl ring or other substituents can influence the compound's biological activity.

Chemical Reactions Analysis

The chemical reactivity of 2-morpholinoacetamide derivatives is influenced by the functional groups present on the morpholine and pyrimidine rings. These compounds can participate in various chemical reactions, including further functionalization and interaction with biological targets. The presence of a morpholine ring can enhance the solubility and bioavailability of these compounds, which is crucial for their antifungal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-morpholinoacetamide derivatives, such as melting point and solubility, are determined by their molecular structure. The introduction of substituents can lead to improvements in plasmatic stability, which is essential for the development of antifungal agents . Spectral characterization techniques, including mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the structure and purity of synthesized compounds .

科学的研究の応用

Antimicrobial Activity

Some derivatives of pyrimidine, which include the core structure of the mentioned compound, have been synthesized and investigated for their antimicrobial properties. These compounds were tested against selected bacterial and fungal strains, showing promising results in antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022; Kanagarajan et al., 2010).

Antifungal Agents

Derivatives similar to the mentioned compound have shown significant antifungal activity, particularly against Candida and Aspergillus species. This suggests potential for developing new antifungal treatments, highlighting the importance of further exploration and optimization of these compounds for medical applications (Bardiot et al., 2015).

Synthesis and Characterization

The synthesis and characterization of related compounds involve complex multistep processes, including reactions with various reagents to introduce specific functional groups, which are crucial for the biological activities of these compounds. Detailed spectral analyses, such as NMR and mass spectrometry, are employed to confirm the structures of synthesized compounds (Zaki et al., 2017; Gul et al., 2017).

Molecular Interactions

Studies on related molecules have explored their interactions with biological macromolecules, such as DNA and proteins. These interactions are crucial for understanding the mechanism of action of these compounds and their potential therapeutic applications. Techniques like UV-visible spectroscopy, fluorescence studies, and single-crystal X-ray crystallography are used to investigate these interactions, providing insights into the binding modes and effects of these compounds on biological targets (Raj, 2020).

特性

IUPAC Name |

2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)20-16(23)12-22-17(24)11-14(2)19-18(22)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLLUGCGYLWQDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

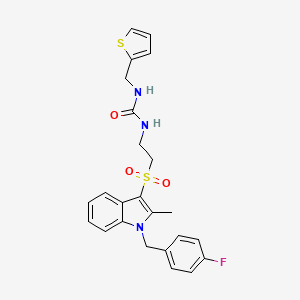

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2553408.png)

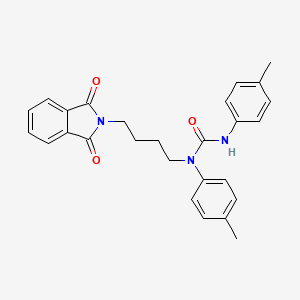

![3-[(2-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2553409.png)

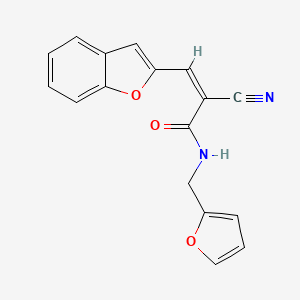

![8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol](/img/structure/B2553410.png)